molecular formula C7H3BrClNO B12868586 2-Bromo-7-chlorobenzo[d]oxazole

2-Bromo-7-chlorobenzo[d]oxazole

Cat. No.: B12868586
M. Wt: 232.46 g/mol
InChI Key: ORSCBKYEXXKIDH-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method is the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is carried out in ethanol and aqueous hydrogen peroxide at 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the benzoxazole ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

2-Bromo-7-chlorobenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorobenzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its therapeutic effects .

Comparison with Similar Compounds

Biological Activity

2-Bromo-7-chlorobenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole class, characterized by the presence of both bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H4_{4}BrClN2_{2}O, with a molecular weight of approximately 218.45 g/mol. The structure features a benzene ring fused with an oxazole ring, which contributes to its unique chemical properties and potential biological activities. The halogen substituents (bromine and chlorine) may enhance its binding affinity to various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus clavatus.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

The minimum inhibitory concentration (MIC) for these activities has been determined to be as low as 25 µg/mL for certain strains, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study reported that treatment with this compound led to a significant decrease in cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The presence of halogen atoms enhances its binding affinity to enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in critical biological pathways, which could lead to therapeutic effects in various conditions.

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of DNA gyrase, a key enzyme involved in bacterial DNA replication, this compound demonstrated potent inhibitory effects. Molecular docking studies suggested that the compound binds effectively to the active site of DNA gyrase, thereby blocking its activity and leading to bacterial cell death .

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a valuable building block in medicinal chemistry. It is used in the synthesis of novel pharmaceutical compounds aimed at treating infections and cancer. The compound's ability to modulate biological pathways makes it a candidate for further development into therapeutic agents.

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-7-chloro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H

InChI Key

ORSCBKYEXXKIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)Br

Origin of Product

United States

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